1-Benzyl-3-(2,6-diethylphenyl)urea
Description
1-Benzyl-3-(2,6-diethylphenyl)urea is a synthetic urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a 2,6-diethylphenyl group attached to the other.
Properties
CAS No. |
133611-88-8 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-3-(2,6-diethylphenyl)urea |
InChI |
InChI=1S/C18H22N2O/c1-3-15-11-8-12-16(4-2)17(15)20-18(21)19-13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H2,19,20,21) |
InChI Key |
XUMMSLQHZKYAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2,6-diethylphenyl)urea can be synthesized through the nucleophilic addition of benzylamine to 2,6-diethylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds efficiently at room temperature .
Industrial Production Methods: The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2,6-diethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The benzyl and diethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or diethylphenyl derivatives.
Scientific Research Applications
1-Benzyl-3-(2,6-diethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
The following analysis compares 1-Benzyl-3-(2,6-diethylphenyl)urea with three structurally related urea derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Urea Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl | LogP* | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 1-Benzyl-3-(2,6-dimethylphenyl)urea | 134810-44-9 | C₁₆H₁₈N₂O | 254.33 | 2,6-dimethyl | ~2.5† | Not reported |
| This compound | Hypothetical | C₁₈H₂₂N₂O | ~282.38‡ | 2,6-diethyl | ~3.5† | Not reported |
| 1-Benzyl-3-(2,6-diisopropylphenyl)-1-(4-phenylcyclohexyl)urea | 145410-26-0 | C₃₂H₄₀N₂O | 468.67 | 2,6-diisopropyl | 8.71 | 626 |
*LogP: Partition coefficient (octanol/water). †Estimated via substituent contribution calculations. ‡Calculated based on molecular formula.
Key Observations:
Molecular Weight and Substituent Size :
- The dimethyl analog (254.33 g/mol) has the lowest molecular weight, while the diisopropyl derivative (468.67 g/mol) is significantly larger due to its bulky 4-phenylcyclohexyl group .
- The hypothetical diethyl compound (~282.38 g/mol) bridges the gap, with ethyl groups providing moderate steric bulk compared to methyl or isopropyl substituents.
Lipophilicity (LogP) :
- The diisopropyl compound exhibits exceptionally high lipophilicity (LogP = 8.71), attributed to its hydrophobic isopropyl and cyclohexyl groups .
- The diethyl analog is predicted to have a moderate LogP (~3.5), balancing solubility and membrane permeability better than its bulkier counterpart.
Boiling Point :
- The diisopropyl derivative’s high boiling point (626°C) reflects strong intermolecular van der Waals forces due to its large surface area .
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-(2,6-diethylphenyl)urea, and what reaction conditions optimize yield?
The compound can be synthesized via urea-forming reactions. A common method involves reacting 2,6-diethylphenyl isocyanate with benzylamine in anhydrous solvents like chloroform or THF under reflux. Precipitation typically occurs, and purification involves washing with reaction solvents and diethyl ether, followed by vacuum drying. Reaction stoichiometry (1:1 molar ratio) and solvent choice critically influence yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
Q. What preliminary biological activities have been reported for this compound?
Structural analogs, such as amidino-urea derivatives, exhibit potent antitubercular activity against Mycobacterium tuberculosis (MIC90: 0.56–3.1 µM) and drug-resistant strains. These analogs also inhibit bacterial phosphopantetheinyl transferase (PPTase), a key enzyme in lipid biosynthesis .
Advanced Research Questions
Q. What is the molecular mechanism of action of this compound in bacterial systems?
The compound inhibits PPTase, disrupting post-translational modification of carrier proteins essential for lipid and secondary metabolite biosynthesis. Crystallographic studies of analogs reveal competitive binding at the enzyme’s active site, displacing the cofactor CoA .
Q. How does the crystal structure of bis(urea) analogs inform the design of this compound derivatives?
X-ray analyses of bis(urea) compounds demonstrate that steric bulk from 2,6-diethylphenyl groups promotes rigid, linear packing via hydrogen-bonded urea tapes. This structural insight guides modifications to enhance solubility or target affinity by altering peripheral R-groups (e.g., aromatic vs. aliphatic) .
Q. What structure-activity relationship (SAR) trends are observed for substituents on the aromatic rings?
Q. What challenges arise in assessing the purity of this compound, and how are they addressed?
High-purity synthesis (≥98%) is critical for reproducibility. Challenges include residual solvents and byproducts. Solutions:
Q. How can metabolomic profiling elucidate the compound’s off-target effects in eukaryotic cells?
LC-MS-based metabolomics reveals perturbations in lipid and amino acid pathways. For example, analogs disrupt acyl carrier protein (ACP) maturation, leading to accumulation of malonyl-CoA and depletion of polyketide intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
